(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
Description
Properties
IUPAC Name |
diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYTYDOSGVUKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439136 | |
| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-30-3 | |
| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triflate Intermediate Formation
The synthesis begins with the functionalization of the binaphthyl scaffold. (R)-2'-Isopropoxy-1,1'-binaphthalen-2-ol is treated with trifluoromethanesulfonic anhydride under anhydrous conditions to generate the corresponding triflate intermediate. This step activates the binaphthyl system for subsequent nucleophilic substitution by introducing a highly electrophilic triflate group.
Key Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2–4 hours | |
| Yield | 85–92% |
The triflate group’s electron-withdrawing nature enhances reactivity at the 2-position, enabling efficient coupling with phosphorus nucleophiles.
Palladium-Catalyzed Phosphine Coupling
The critical step involves palladium-mediated cross-coupling between the triflate intermediate and diphenylphosphine. A Buchwald-Hartwig amination protocol is adapted, utilizing palladium acetate (Pd(OAc)₂) and the bidentate ligand 1,4-bis(diphenylphosphino)butane (dppb) to facilitate oxidative addition and transmetallation.
Catalytic System
| Component | Role | Optimal Loading |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 mol% |
| dppb | Ligand | 10 mol% |
| Diphenylphosphine | Nucleophile | 1.2 equivalents |
The reaction proceeds under inert (N₂) conditions in tetrahydrofuran (THF) at 80°C for 12–16 hours, achieving yields of 70–78%. Steric hindrance from the isopropoxy group necessitates elevated temperatures to overcome kinetic barriers.
Stereochemical Control Strategies
Chiral Precursor Utilization
The (R)-configuration is established early by starting with enantiomerically pure (R)-2'-isopropoxy-1,1'-binaphthalen-2-ol. Chiral HPLC analysis of intermediates confirms enantiomeric excess (ee) >99% prior to phosphine coupling.
Solvent and Additive Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve ligand solubility but risk racemization. Instead, THF is preferred for its balance of solvation and inertness. Additives such as N,N-diisopropylethylamine (DIPEA) neutralize acidic byproducts, preserving stereochemical integrity.
Purification and Characterization
Flash Chromatography
Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10:1 to 4:1). The target compound elutes at Rf = 0.3–0.4 (hexane/EtOAc 5:1), yielding >95% purity.
Recrystallization
Recrystallization from toluene/heptane (1:3) at -20°C produces crystalline material with ee >99.5%, as verified by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
Characterization Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (d, J = 6.0 Hz, 6H, CH₃) | |
| ³¹P NMR (CDCl₃) | δ -12.4 (s) | |
| [α]D²⁵ | +235° (c 1.0, CHCl₃) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, forming phosphonium salts and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents like Grignard reagents, and oxidizing agents. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure selectivity and yield.
Major Products
Major products formed from these reactions include phosphine oxides, phosphonium salts, and various substituted phosphine derivatives .
Scientific Research Applications
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is extensively used in scientific research, particularly in:
Chemistry: As a ligand in asymmetric catalysis, it facilitates enantioselective reactions, crucial for synthesizing chiral molecules.
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, influencing the electronic and steric environment of the catalytic site. This coordination facilitates various catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural features and applications of analogous binaphthyl-derived phosphine ligands:
Key Comparative Findings
Steric and Electronic Effects
- Isopropoxy vs. Methoxy : The isopropoxy group in the target compound provides greater steric hindrance than methoxy (e.g., MOP ligands), which can suppress competing reaction pathways in crowded catalytic environments. However, methoxy’s stronger electron-donating ability may enhance metal-ligand interactions in electron-deficient systems .
- Vinyl vs. Alkoxy : Ligands with vinyl groups (e.g., 8 and 8a ) exhibit π-coordination capabilities in Pd-catalyzed allylic substitutions, whereas alkoxy-substituted ligands (e.g., isopropoxy or methoxy) prioritize σ-donation .
- Phosphorus Substituents : Dicyclohexylphosphine (Cy2MOP) offers superior steric bulk compared to diphenylphosphine, leading to higher enantioselectivity in Buchwald-Hartwig reactions (90% ee vs. 70% ee for diphenyl analogs) .
Catalytic Performance
- Cy2MOP outperforms MOP ligands in malonamide cyclizations due to its rigid cyclohexyl groups, which enforce a well-defined chiral environment .
- Vinyl-phosphine hybrids (8 and 8a) achieve >95% yield in allylic substitutions, attributed to their hybrid alkene-phosphine coordination modes .
- Phosphonite ligands (6b) demonstrate higher thermal stability and turnover numbers in hydrosilylation but require stringent anhydrous conditions .
Biological Activity
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine is a phosphine compound notable for its potential applications in asymmetric synthesis and catalysis. Its biological activity has garnered interest, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique binaphthyl structure that contributes to its chiral properties. The general formula can be expressed as:
This structure is essential for its interactions with biological targets, influencing its reactivity and selectivity in various reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphines are known to interact with thiol groups in enzymes, potentially leading to inhibition. This interaction can disrupt enzyme function, affecting metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or modulating the activity of signaling proteins.
- Antioxidant Properties : Some studies suggest that phosphines can exhibit antioxidant activity, which could be beneficial in protecting cells from oxidative stress.
In Vitro Studies
Several studies have examined the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human cancer cell lines using sulforhodamine B (SRB) assays. Results indicated significant cytotoxic effects at concentrations ranging from 0.1 to 100 µg/mL, with IC50 values varying among different cell types.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. For example, binding affinity studies indicated that the compound binds effectively to specific protein sites involved in cancer progression.
- Binding Affinity : The binding energies calculated via docking simulations suggest strong interactions with target proteins, which may correlate with observed biological activities.
Case Studies
A case study involving the use of this compound in a therapeutic context highlighted its potential as an anticancer agent. In vivo experiments demonstrated:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared to control groups.
- Mechanistic Pathway Analysis : Further analysis indicated that the compound might induce apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. What are the key synthetic steps for preparing (R)-(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine?
The synthesis involves three critical stages:
- Step 1 : Kinetic resolution of 2'-isopropoxy-[1,1'-binaphthalen]-2-ol (9 ) using a chiral counterion to achieve enantiopurity. This step yields the enantiomerically pure precursor with 96:4 e.r. (enantiomeric ratio) after purification via flash column chromatography .
- Step 2 : Conversion of the hydroxyl group to a triflate intermediate. For analogous methoxy-substituted compounds, trifluoromethanesulfonic anhydride is used to generate the triflate, which is highly reactive in subsequent coupling reactions .
- Step 3 : Buchwald-Hartwig coupling with diphenylphosphine. Palladium catalysts (e.g., Pd(π-cinnamyl)Cl₂ dimer) and ligands like 1,1'-bis(diisopropylphosphino)ferrocene are employed under nitrogen at 120°C in DMSO. The reaction typically runs for 48 hours, followed by purification via flash chromatography to isolate the product .
Q. How is the compound characterized to confirm structure and enantiopurity?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR are used to verify the chemical environment of protons, carbons, and phosphorus atoms. For example, ³¹P NMR typically shows a singlet near δ 25–30 ppm for diphenylphosphine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC with columns like Chiralpak ADH confirms enantiopurity. Retention times and peak areas are analyzed (e.g., τR = 21.1 min for the major enantiomer in hexane/iPrOH) .
- Optical Rotation : Specific rotation ([α]D²⁵) measurements (e.g., −68.9° for the R-enantiomer in CHCl₃) validate chiral integrity .
Advanced Research Questions
Q. How does the isopropoxy group influence enantioselectivity in asymmetric catalysis?
The isopropoxy substituent enhances steric bulk at the 2'-position, which restricts rotational freedom and stabilizes specific transition states. In palladium-catalyzed allylic substitutions, this steric effect improves enantioselectivity (up to 90% ee) by favoring a single reaction pathway. Comparative studies with methoxy analogs (e.g., (R)-Cy2MOP) show that bulkier substituents like isopropoxy reduce competing side reactions, leading to higher diastereoselectivity (up to 100%) .
Q. What strategies optimize reaction yields during the Buchwald-Hartwig coupling step?
- Catalyst System : Pd(π-cinnamyl)Cl₂ dimer with electron-rich ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene) enhances oxidative addition efficiency.
- Solvent and Base : Polar aprotic solvents (DMSO) and hindered bases (diisopropylethylamine) minimize side reactions and stabilize the palladium intermediate .
- Temperature and Time : Prolonged heating (48–72 hours at 120°C) ensures complete conversion of the triflate intermediate. Yields for analogous compounds range from 36–62.5% after chromatography .
Q. How does storage condition affect the stability of this phosphine ligand?
The compound is sensitive to air and moisture, leading to oxidation of the phosphorus center. Storage under inert atmospheres (N₂ or Ar) at −20°C in sealed vials prevents decomposition. For similar ligands, ambient exposure causes yellowing and reduced catalytic activity within days .
Q. What mechanistic role does this ligand play in enantioselective C–N cross-couplings?
The ligand facilitates oxidative addition of aryl halides to palladium and stabilizes chiral Pd(0) intermediates. In malonamide cyclizations, the binaphthyl backbone induces axial chirality, while the diphenylphosphine group coordinates Pd to control stereochemistry at the metal center. Steric interactions between the isopropoxy group and substrate enforce a rigid transition state, achieving high enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
